1,3-Butanedione, 1-(1-methyl-2-phenyl-1H-indol-3-yl)-4-(1-piperidinyl)-
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Overview
Description
1,3-Butanedione, 1-(1-methyl-2-phenyl-1H-indol-3-yl)-4-(1-piperidinyl)- is a complex organic compound that features a combination of indole, piperidine, and butanedione moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butanedione, 1-(1-methyl-2-phenyl-1H-indol-3-yl)-4-(1-piperidinyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution or reductive amination.
Formation of the Butanedione Moiety: The butanedione structure can be synthesized through aldol condensation or other carbon-carbon bond-forming reactions.
Final Assembly: The final compound is assembled through coupling reactions, often under specific conditions such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,3-Butanedione, 1-(1-methyl-2-phenyl-1H-indol-3-yl)-4-(1-piperidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or functional groups.
Reduction: Reduction reactions can modify the carbonyl groups or other reducible moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1,3-Butanedione, 1-(1-methyl-2-phenyl-1H-indol-3-yl)-4-(1-piperidinyl)- would depend on its specific biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1,3-Butanedione derivatives: Compounds with similar butanedione structures.
Indole derivatives: Compounds featuring the indole ring.
Piperidine derivatives: Compounds containing the piperidine ring.
Uniqueness
1,3-Butanedione, 1-(1-methyl-2-phenyl-1H-indol-3-yl)-4-(1-piperidinyl)- is unique due to the combination of these three distinct moieties, which may confer unique biological activities or chemical properties not found in simpler analogs.
Properties
CAS No. |
62367-76-4 |
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Molecular Formula |
C24H26N2O2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1-(1-methyl-2-phenylindol-3-yl)-4-piperidin-1-ylbutane-1,3-dione |
InChI |
InChI=1S/C24H26N2O2/c1-25-21-13-7-6-12-20(21)23(24(25)18-10-4-2-5-11-18)22(28)16-19(27)17-26-14-8-3-9-15-26/h2,4-7,10-13H,3,8-9,14-17H2,1H3 |
InChI Key |
FWTDJJOPPBVECP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)CC(=O)CN4CCCCC4 |
Origin of Product |
United States |
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